Cas no 2248346-84-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6513483
- 2248346-84-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate
-
- インチ: 1S/C14H13NO5/c1-19-8-14(6-7-14)13(18)20-15-11(16)9-4-2-3-5-10(9)12(15)17/h2-5H,6-8H2,1H3
- InChIKey: WLEYMFSPMUGSHZ-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 275.07937252g/mol
- どういたいしつりょう: 275.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513483-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
Enamine | EN300-6513483-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
Enamine | EN300-6513483-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
Enamine | EN300-6513483-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
Enamine | EN300-6513483-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
Enamine | EN300-6513483-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
Enamine | EN300-6513483-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
Enamine | EN300-6513483-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |
2248346-84-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate (CAS No. 2248346-84-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate, identified by its CAS number 2248346-84-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic molecules, featuring a unique structural framework that combines an isoindole moiety with a cyclopropane ring. The presence of both a dioxo (ketone) and methoxymethyl functional groups further enhances its chemical complexity, making it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The isoindole core of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate is particularly noteworthy due to its structural similarity to several bioactive natural products and pharmacologically relevant scaffolds. Isoindoles have been extensively studied for their potential applications in the development of antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of a cyclopropane ring into this scaffold introduces additional rigidity, which can influence both the electronic properties and the biological activity of the molecule. This structural motif has been increasingly utilized in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate with greater accuracy. Studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies have indicated potential interactions with enzymes such as cytochrome P450 family members, which are known to play a pivotal role in drug metabolism. Additionally, the presence of the dioxo group may facilitate hydrogen bonding interactions with biological targets, enhancing binding specificity.
The methoxymethyl group in the structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate adds another layer of functionality that can be exploited for drug design purposes. This group can serve as a site for further derivatization, allowing chemists to modify the compound's properties while retaining its core bioactivity. Such flexibility is particularly valuable in the development of novel therapeutic agents, where fine-tuning of chemical structure is often necessary to optimize efficacy and minimize side effects.
In the context of modern drug discovery, the synthesis of complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate benefits from advances in synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct intricate molecular frameworks with high efficiency and selectivity. These methods have been instrumental in the preparation of isoindole derivatives and other heterocyclic compounds that exhibit promising biological activity. The synthesis of this particular compound highlights the growing capability of synthetic chemists to access structurally diverse molecules that may serve as valuable starting points for drug development.
From a medicinal chemistry perspective, the structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 1-(methoxymethyl)cyclopropane -carboxylate make it an intriguing candidate for further investigation. The combination of an isoindole scaffold with functional groups such as the dioxo and methoxymethyl moieties suggests potential applications in multiple therapeutic areas. For example, isoindole derivatives have shown promise in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter receptors. Additionally, the cyclopropane ring can enhance lipophilicity, which is often a desirable property for oral bioavailability.
The potential applications of this compound are further supported by recent experimental studies that have explored related scaffolds. Research has demonstrated that isoindole derivatives can modulate various biological pathways by acting on targets such as kinases and transcription factors. While specific data on 1,3-dioxo -2 ,3 -dihydro - 1 H - iso indol - 2 - yl 1 - ( meth oxym eth yl ) cyc lo pro pane - 1 - car box ylate is still limited , these findings provide a compelling rationale for its further investigation . Future studies may focus on evaluating its efficacy in preclinical models and identifying potential therapeutic uses.
In conclusion, 1 ,3 - dioxo - 2 ,3 - di hydro - 1 H - iso ind ol - 2 - yl 1 - ( me tho xym eth yl ) cyc lo pro pane - 1 - car box ylate ( CAS No . 2248346 - 84 - 9 ) represents a prom is ing compoun d with poten tial sign if icant applications in pharma ceutical research . Its unique structural features , including the isoindole core , cyc lo pro pane ring , and functional groups such as diox o an d me tho xym eth yl , make it a versatile scaffold for drug design . Ongoing research efforts are expected to uncover new insights into its biological activity and therapeutic potential , further solidifying its importance in medicinal chemistry .
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